

# GSK3117391 mechanism of action

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## Compound of Interest

Compound Name: GSK3117391

Cat. No.: B607823

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An In-depth Technical Guide to the Mechanism of Action of **GSK3117391** (ESM-HDAC391)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**GSK3117391**, also known as ESM-HDAC391, is a novel, orally administered prodrug designed as a targeted histone deacetylase (HDAC) inhibitor. Its mechanism of action centers on a unique esterase-sensitive motif (ESM) that facilitates its preferential uptake and activation within mononuclear myeloid cells. This targeted delivery strategy aims to enhance the therapeutic window of HDAC inhibition by concentrating the active metabolite in key inflammatory cells while minimizing systemic exposure and associated toxicities. Preclinical and Phase 1 clinical studies have elucidated its targeted mechanism and revealed a novel pharmacodynamic effect of dose-dependent, reversible monocytopenia. This document provides a comprehensive overview of the core mechanism of action of **GSK3117391**, supported by available data, experimental methodologies, and pathway visualizations.

## Core Mechanism of Action

**GSK3117391** is a histone deacetylase (HDAC) inhibitor.[1][2] The core of its mechanism of action lies in its targeted delivery and activation system. As a prodrug, **GSK3117391** is conjugated to an esterase-sensitive motif (ESM).[3] This ESM moiety directs the compound to mononuclear myeloid cells, such as monocytes, which have high expression of the enzyme carboxylesterase-1 (CES1).[3][4]

Once inside the target cells, CES1 cleaves the ESM, releasing the active metabolite, HDAC189 (also known as GSK3339189).[3] This active metabolite is a potent inhibitor of HDAC enzymes. The inhibition of HDACs leads to an increase in the acetylation of histone proteins. This, in turn, results in a more relaxed chromatin structure, altering gene expression within the myeloid cells. [5][6][7] One of the key downstream effects of HDAC inhibition by HDAC189 is the downregulation of the colony-stimulating factor 1 receptor (CSF1R).[3][4] The reduction in CSF1R signaling is believed to be the primary driver of the observed reduction in circulating monocytes, a phenomenon termed monocytopenia.[3]

## Signaling Pathway and Experimental Workflow

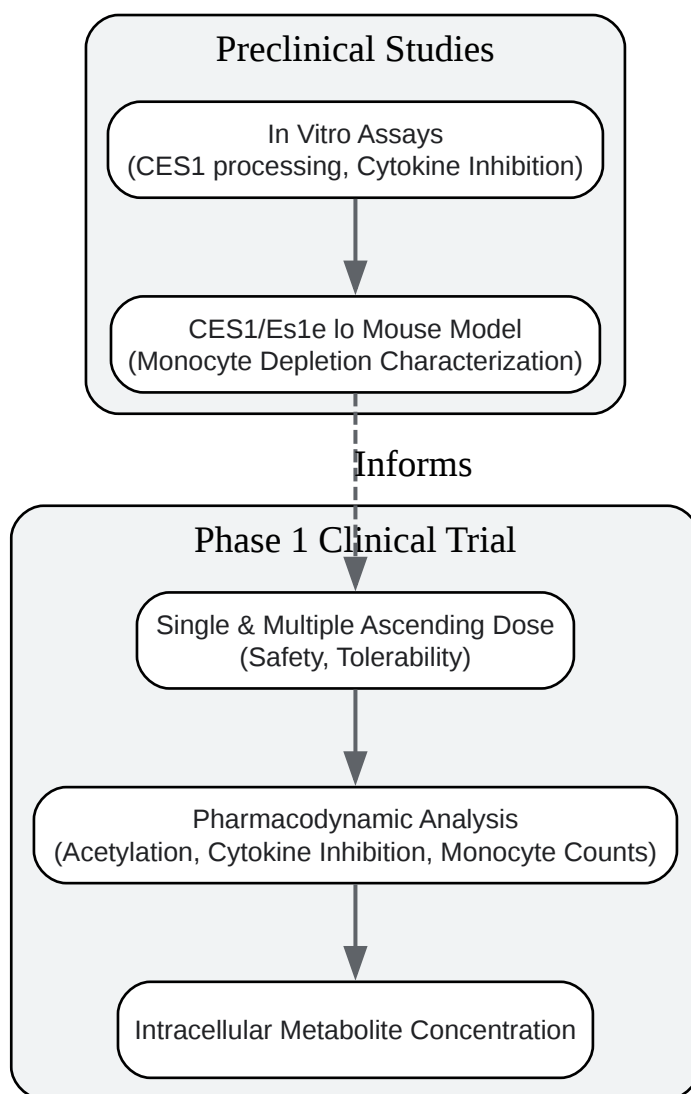
The following diagram illustrates the proposed signaling pathway for **GSK3117391**'s mechanism of action, from administration to its ultimate effect on monocyte levels.



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Caption: Mechanism of action of **GSK3117391**.

The experimental workflow to elucidate this mechanism involved a combination of preclinical and clinical studies, as depicted in the following diagram.



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